molecular formula C20H25N3O B6104007 4-[(3-methyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)benzamide

4-[(3-methyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)benzamide

Cat. No. B6104007
M. Wt: 323.4 g/mol
InChI Key: SIBKPXNZLCCSCP-UHFFFAOYSA-N
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Description

4-[(3-methyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)benzamide, also known as MPBD, is a novel compound that has been extensively studied in recent years. It is a member of the benzamide class of compounds and has shown potential as a therapeutic agent in several areas of research.

Mechanism of Action

The exact mechanism of action of 4-[(3-methyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)benzamide is not yet fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase dopamine and serotonin levels in the brain, which can lead to improved mood and cognitive function. It has also been shown to have antioxidant properties, which may help protect against oxidative stress and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(3-methyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)benzamide in lab experiments is its ability to cross the blood-brain barrier, which makes it an ideal candidate for studying the effects of drugs on the brain. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to study in vivo.

Future Directions

There are several future directions for the study of 4-[(3-methyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)benzamide. One area of research is to further investigate its potential as a therapeutic agent for Parkinson's disease and other neurodegenerative diseases. Another area of research is to explore its potential as a treatment for depression and other mood disorders. Additionally, there is a need for further studies to determine the safety and toxicity of this compound in humans.

Synthesis Methods

The synthesis of 4-[(3-methyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)benzamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4-(chloromethyl)benzoyl chloride with 3-methylpiperidine and 2-pyridinemethanol in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

4-[(3-methyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)benzamide has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been studied for its effectiveness in treating various diseases such as Parkinson's disease, Alzheimer's disease, and depression.

properties

IUPAC Name

4-[(3-methylpiperidin-1-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-16-5-4-12-23(14-16)15-17-7-9-18(10-8-17)20(24)22-13-19-6-2-3-11-21-19/h2-3,6-11,16H,4-5,12-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBKPXNZLCCSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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